methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is a complex organic compound that features a benzothiazole ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the condensation of 2-aminobenzenethiol with a suitable nitrile under copper-catalyzed conditions . The resulting benzothiazole is then reacted with a butanoyl chloride derivative to introduce the butanoyl group. Finally, the benzoate ester is formed through esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-one: Known for its antimicrobial properties and used in industrial applications as a preservative.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Exhibits potent antioxidant activity.
Uniqueness
Methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate is unique due to its combination of a benzothiazole ring, a benzoate ester, and an amide linkage. This structure imparts a range of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C19H18N2O4S/c1-25-19(24)13-8-10-14(11-9-13)20-17(22)7-4-12-21-18(23)15-5-2-3-6-16(15)26-21/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,22) |
InChI Key |
CTUIAAUZEOKXDT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.